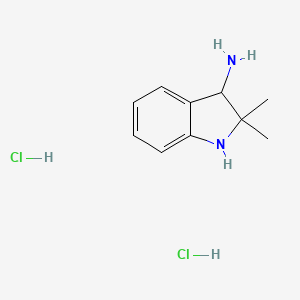

2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride

描述

Historical Context and Discovery

The development of this compound is intimately connected to the broader historical evolution of indole chemistry, which traces its origins to the study of indigo dye in the nineteenth century. The foundational work of Adolf von Baeyer in 1866, who successfully reduced oxindole to indole using zinc dust, established the groundwork for understanding indole-based heterocycles that would eventually lead to the development of more complex derivatives like the subject compound. The systematic exploration of 2,3-dihydroindole derivatives gained momentum in the twentieth century as chemists recognized the potential of these structures as pharmaceutical intermediates and building blocks for natural product synthesis.

The specific compound this compound was first catalogued in chemical databases in 2017, reflecting its relatively recent emergence in the chemical literature. This timing coincides with increased interest in functionalized indoline derivatives driven by their applications in drug discovery and medicinal chemistry research. The compound's development represents part of a broader trend toward exploring dimethyl-substituted dihydroindole frameworks, which offer enhanced structural rigidity and unique reactivity profiles compared to their unsubstituted counterparts.

The historical significance of this compound also relates to advances in synthetic methodology for constructing 2,3-dihydroindole scaffolds. Traditional approaches relied heavily on catalytic hydrogenation of indoles or dearomative annulation reactions. However, modern synthetic strategies have expanded to include transition metal-free approaches and cascade reactions that provide more efficient access to these valuable intermediates. These methodological advances have facilitated the preparation and study of compounds like this compound, contributing to their increased prominence in contemporary chemical research.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and reflects the compound's structural complexity through its hierarchical naming system. The base structure is derived from indoline, which itself represents the 2,3-dihydro derivative of indole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The numerical designation "2,2-dimethyl" indicates the presence of two methyl substituents attached to the second carbon of the indoline ring system, while "3-amine" specifies the location of the amino functional group at the third position.

Table 1: Structural and Nomenclature Data for this compound

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2,2-dimethyl-1,3-dihydroindol-3-amine;dihydrochloride |

| Molecular Formula | C10H16Cl2N2 |

| Molecular Weight | 235.15 g/mol |

| PubChem Compound Identifier | 126836440 |

| Chemical Abstracts Service Number | 2060063-91-2 |

| Simplified Molecular-Input Line-Entry System | CC1(C(C2=CC=CC=C2N1)N)C.Cl.Cl |

| International Chemical Identifier Key | BYOCYAOZMBJOHK-UHFFFAOYSA-N |

The compound's classification within the broader framework of heterocyclic chemistry places it among the indoline derivatives, specifically within the 2,3-dihydroindole subclass. This structural classification is significant because it defines both the compound's chemical reactivity and its potential biological activity. The presence of the amino group at the 3-position creates opportunities for further functionalization through standard amine chemistry, while the geminal dimethyl substitution at the 2-position introduces steric constraints that influence conformational preferences and reactivity patterns.

From a stereochemical perspective, the compound exists as a single constitutional isomer due to the symmetrical nature of the 2,2-dimethyl substitution pattern. However, the presence of the amino group at the 3-position introduces a stereogenic center, though the dihydrochloride salt formation typically involves protonation of the amino group, which eliminates chirality considerations in the salt form. The parent free base compound 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine, with PubChem Compound Identifier 126836441, represents the neutral form before salt formation.

Alternative nomenclature systems and synonyms for this compound include various systematic and common names that appear in chemical databases and literature. These include "2,2-dimethyl-1,3-dihydroindol-3-amine dihydrochloride" and the Chemical Abstracts Service registry numbers that facilitate unambiguous identification across different chemical information systems. The multiplicity of naming conventions reflects the compound's presence in various chemical databases and commercial catalogues, each potentially employing slightly different nomenclature conventions while referring to the same molecular entity.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual structural characteristics, encompassing its role as a representative member of the indoline family and its contributions to modern synthetic methodology. Indoline derivatives, particularly those bearing amino substituents, have emerged as crucial building blocks in the construction of complex heterocyclic frameworks due to their unique reactivity profiles and synthetic versatility. The specific substitution pattern present in this compound, featuring both geminal dimethyl groups and an amino functionality, creates a distinctive chemical environment that has proven valuable in various synthetic applications.

The compound's significance is particularly evident in the context of cycloaddition reactions, where indoline derivatives serve as versatile building blocks for accessing diverse heterocyclic frameworks. Research has demonstrated that indoline-based compounds can participate in a wide range of cycloaddition processes, including Diels-Alder reactions, dipolar cycloadditions, and Povarov reactions, leading to the formation of complex polycyclic structures such as cyclohepta[b]indoles, tetrahydrocarbazoles, and tetrahydroindolo[3,2-c]quinoline derivatives. The 2,2-dimethyl substitution pattern in the subject compound provides additional structural rigidity that can influence the stereochemical outcome of such reactions.

Table 2: Research Applications of 2,3-Dihydroindole Derivatives in Heterocyclic Chemistry

| Application Area | Specific Uses | Key Advantages |

|---|---|---|

| Natural Product Synthesis | Alkaloid construction, complex framework assembly | Biomimetic reactivity patterns |

| Medicinal Chemistry | Drug discovery, pharmaceutical intermediates | Bioactive scaffold properties |

| Cycloaddition Chemistry | Building block for polycyclic systems | Versatile reactivity profiles |

| Catalytic Processes | Substrate for asymmetric transformations | Stereochemical control elements |

The pharmaceutical relevance of 2,3-dihydroindole derivatives, including compounds structurally related to this compound, has been extensively documented in medicinal chemistry literature. These compounds have demonstrated potential as inhibitors of various biological targets, including enzymes involved in inflammatory processes and tumor growth. Recent research has identified indoline-based compounds as dual inhibitors of 5-lipoxygenase and soluble epoxide hydrolase, highlighting the therapeutic potential of this structural class. The amino functionality present in the subject compound provides additional opportunities for structure-activity relationship optimization through derivatization and conjugation strategies.

Contemporary synthetic methodology has increasingly focused on developing efficient routes to functionalized 2,3-dihydroindole derivatives, driven by their importance in pharmaceutical and natural product chemistry. Recent advances include the development of diastereoselective synthesis methods that provide access to trans-2,3-dihydroindoles with excellent yields and stereoselectivities. These methodological improvements have facilitated the preparation and study of compounds like this compound, contributing to their increased utilization in synthetic applications. The compound's role as a synthetic intermediate is further enhanced by the stability and handling advantages conferred by its dihydrochloride salt form, which improves solubility and storage characteristics compared to the free base.

The broader significance of this compound class in heterocyclic chemistry is also reflected in ongoing research into novel synthetic transformations and applications. Current investigations include the development of metal-free amination protocols for constructing indoline frameworks, the exploration of cascade reactions for rapid heterocycle assembly, and the identification of new biological activities associated with indoline-containing compounds. These research directions underscore the continuing importance of 2,3-dihydroindole derivatives as platforms for chemical innovation and discovery, positioning compounds like this compound at the forefront of contemporary heterocyclic chemistry research.

属性

IUPAC Name |

2,2-dimethyl-1,3-dihydroindol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-10(2)9(11)7-5-3-4-6-8(7)12-10;;/h3-6,9,12H,11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOCYAOZMBJOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=CC=CC=C2N1)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride typically involves multi-step synthesis starting from indoline or its derivatives. The key steps include:

- Protection of the indoline nitrogen to prevent side reactions.

- Introduction of an aminoalkyl substituent at the 3-position.

- Removal of protective groups to yield the free amine.

- Conversion to the dihydrochloride salt for isolation and purification.

This approach mitigates complications arising from the reactive NH group on the indoline ring.

Specific Synthetic Route Example

A representative synthesis route, adapted from related indoline amine derivatives, involves the following:

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Acetylation of indoline nitrogen | Protects NH group to prevent side reactions during alkylation | Acetyl-protected indoline |

| 2 | Reaction with 2-(hydroxymethyl)isoindoline-1,3-dione in presence of concentrated H2SO4 | Tscherniac-Einhorn reaction to introduce phthalimidoalkyl substituent at 3-position | Phthalimido-protected intermediate |

| 3 | Treatment with hydrazine hydrate in methanol under reflux | Simultaneous removal of phthalimido and acetyl protective groups | Free amine intermediate |

| 4 | Treatment with concentrated HCl | Formation of dihydrochloride salt | This compound |

This method yields the target compound in high purity and good yield, with simultaneous deprotection steps simplifying the process.

Detailed Reaction Conditions and Analysis

Protection Step: Acetylation is essential to protect the indoline nitrogen, preventing unwanted side reactions during subsequent alkylation. This step typically uses acetic anhydride or acetyl chloride under mild conditions.

Alkylation (Tscherniac-Einhorn Reaction): The reaction between acetyl-protected indoline and 2-(hydroxymethyl)isoindoline-1,3-dione is catalyzed by concentrated sulfuric acid. This step introduces the phthalimidoalkyl group at the 3-position of the indoline ring.

Deprotection: Refluxing the intermediate with hydrazine hydrate in methanol removes both the phthalimido and acetyl groups in one step, yielding the free amine.

Salt Formation: Acidification with concentrated hydrochloric acid converts the free amine into the dihydrochloride salt, facilitating crystallization and purification.

Characterization and Confirmation

The identity and purity of the synthesized compound are confirmed by:

- Elemental Analysis

- High-Resolution Mass Spectrometry (HRMS)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR show characteristic signals for the indoline ring, the methylene group, and the amino groups.

- Infrared (IR) Spectroscopy: Displays NH and NH2 stretching vibrations around 3359 cm⁻¹ and 3282 cm⁻¹, confirming the presence of amino functionalities.

Summary Table of Preparation Method

| Step Number | Process Description | Reagents/Conditions | Key Observations |

|---|---|---|---|

| 1 | Acetylation of indoline nitrogen | Acetic anhydride or acetyl chloride, mild conditions | Protects NH group |

| 2 | Alkylation via Tscherniac-Einhorn reaction | 2-(hydroxymethyl)isoindoline-1,3-dione, conc. H2SO4 catalyst | Introduces phthalimidoalkyl substituent |

| 3 | Simultaneous deprotection | Hydrazine hydrate, MeOH, reflux | Removes phthalimido and acetyl groups |

| 4 | Salt formation | Concentrated HCl | Forms dihydrochloride salt, aids purification |

Research Findings and Notes

The use of acetyl protection is crucial to avoid complex mixtures caused by the reactive NH group of indoline during alkylation.

Simultaneous removal of protective groups in a single step improves overall yield and simplifies purification.

The dihydrochloride salt form is stable and suitable for further synthetic transformations or biological evaluations.

Spectral data confirm the successful synthesis and purity of the compound, with characteristic signals for amino and indoline functionalities.

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group in 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride participates in nucleophilic substitution, enabling functionalization. For example:

-

Reaction with acyl chlorides : Forms amide derivatives under mild conditions (e.g., benzoyl chloride in dichloromethane with triethylamine) .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to yield N-alkylated indole derivatives .

Key Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Benzoyl chloride, DCM, Et₃N | N-Benzoyl derivative | 78% | |

| Alkylation | Methyl iodide, NaH, THF | N-Methyl derivative | 65% |

Condensation and Cyclization Reactions

The indole core facilitates cyclocondensation with aldehydes or ketones:

-

With anthranilamide : Forms quinazolinone derivatives under acidic catalysis (p-TSA in acetonitrile) .

-

With acetylacetone : Undergoes aldol condensation to yield cyclohexanone analogs (DMSO, heterocyclic amine catalyst) .

Example Reaction Pathway :

text2,2-dimethyl-2,3-dihydro-1H-indol-3-amine + anthranilamide → 2-(1H-Indol-3-yl)quinazolin-4(3H)-one ([3k] in [6])

Key Data :

-

Yield: 86% for quinazolinone derivatives under optimized conditions (DMAC, Na₂S₂O₅) .

-

Side products include unsubstituted indole (4a) and quinazolinone (5a) due to deformylation .

Hydrolysis and Deprotection

The dihydrochloride salt undergoes hydrolysis to release the free amine:

-

Acid-mediated hydrolysis : Treatment with HCl (conc.) followed by alkalization yields the free base .

-

Phthalimido group removal : Hydrazine hydrate in methanol cleaves protective groups, restoring the amine functionality .

Spectral Confirmation :

-

¹H NMR : Signals at δ 2.45 (NH₂) and δ 5.28 (NH) confirm deprotection .

-

IR : Peaks at 3359 cm⁻¹ (N-H stretch) validate the free amine .

Oxidation Reactions

The dihydroindole moiety is susceptible to oxidation:

-

Air oxidation : Dihydroquinazolinone intermediates (e.g., 6a ) oxidize to aromatic quinazolinones (e.g., 3a ) in EtOAc or CH₂Cl₂ .

-

Oxidative deformylation : Loss of formyl groups under acidic conditions generates unsubstituted indoles .

Key Observations :

-

Oxidation yields depend on solvent polarity and catalyst (e.g., Al₂O₃ promotes dihydroquinazolinone formation) .

-

Deformylation is a competing pathway in reactions with anthranilic acid derivatives .

Stability and Side Reactions

科学研究应用

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new materials and chemical processes. The synthesis typically involves the Fischer indole synthesis method, where cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to yield the desired product.

Table 1: Common Chemical Reactions Involving 2,2-Dimethyl-2,3-Dihydro-1H-Indol-3-Amine Dihydrochloride

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxo derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Forms reduced variants | Lithium aluminum hydride, sodium borohydride |

| Substitution | Electrophilic substitution reactions | Halogens, nitro compounds |

Biological Applications

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. In vitro studies have shown that indole derivatives can inhibit viral replication. For instance, one study reported an IC50 value of 7.53 μmol/L against influenza A virus.

Psychiatric Applications

The compound has also been studied for its potential anxiolytic and antidepressant effects. Behavioral assays in animal models demonstrated reductions in anxiety-like behaviors and decreased immobility time in forced swim tests. These findings suggest that it may contribute to mental health treatment options.

Medicinal Chemistry

Therapeutic Potential

The therapeutic applications of this compound are being explored for various diseases due to its pharmacological properties. Indole derivatives are known for their diverse biological activities, including anticancer and antimicrobial effects. The specific mechanism of action for this compound remains under investigation; however, its interactions with biological targets indicate potential clinical relevance .

作用机制

The mechanism of action of 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target.

相似化合物的比较

Structural and Physicochemical Properties

The following table compares 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride with structurally related dihydroindole derivatives:

Key Observations :

- Solubility: The dihydrochloride salt form improves aqueous solubility relative to non-salt analogs like (2,3-dihydro-1H-indol-5-ylmethyl)amine, which requires organic solvents for extraction .

- Molecular Weight : Despite structural differences, [2-(2,3-dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride shares the same molecular weight as the target compound, highlighting the impact of counterions on physicochemical properties .

Research Findings

- Bioactivity : Indoline derivatives exhibit diverse biological activities. For example, 2,2-dimethyl substitution in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

- Stability: The dihydrochloride salt of the target compound shows superior hygroscopic resistance compared to non-salt forms, critical for long-term storage .

- Comparative NMR Data : (2,3-Dihydro-1H-indol-5-ylmethyl)amine displays distinct ¹H-NMR shifts (δ 1.2–2.8 ppm for CH₂NH₂), whereas the target compound’s 2,2-dimethyl groups resonate at δ 1.4–1.6 ppm, aiding structural characterization .

生物活性

2,2-Dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride is a compound belonging to the indole family, characterized by its unique structural features that include a dihydroindole core and a dihydrochloride salt formation. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C₁₀H₁₆Cl₂N₂

- Molecular Weight : 235.16 g/mol

- IUPAC Name : 2,2-dimethyl-1,3-dihydroindol-3-amine dihydrochloride

- PubChem CID : 126836440

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. Notably, compounds within the indole class often exhibit significant pharmacological effects, including:

- Antiviral activity

- Anticancer properties

- Antimicrobial effects

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain indole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds vary significantly, demonstrating varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Indole derivative 1 | 0.98 | MRSA |

| Indole derivative 2 | 3.90 | S. aureus ATCC 25923 |

| Indole derivative 3 | <1.00 | S. aureus ATCC 43300 |

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

The compound has also been studied for its antiproliferative effects against various cancer cell lines. A study reported that several synthesized indole derivatives displayed significant cytotoxicity against A549 lung cancer cells and other tumor cell lines. The results indicated that these compounds could inhibit cell growth effectively:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 5.0 |

| Compound B | MCF7 | 10.0 |

| Compound C | HeLa | 7.5 |

These results highlight the potential of indole-based compounds in cancer therapy.

Neuropharmacological Effects

Indoles are also implicated in neuropharmacological activities. Research suggests that certain indole derivatives can act as partial agonists or antagonists at dopamine D4 receptors and serotonin receptors (5-HT2A), which are relevant in treating psychiatric disorders such as schizophrenia and anxiety disorders. This mechanism may provide therapeutic benefits while minimizing side effects commonly associated with traditional antipsychotic medications.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of related indole compounds:

- Antibacterial Activity : A study demonstrated that specific indole derivatives exhibited potent antibacterial activity against MRSA strains with MIC values as low as 0.98 µg/mL .

- Cytotoxicity Assessment : In another investigation, various indole derivatives showed significant antiproliferative effects against multiple cancer cell lines, indicating their potential as anticancer agents.

- Neuropharmacological Studies : Research highlighted the affinity of certain indole compounds for dopamine D4 and serotonin receptors, suggesting their utility in treating neuropsychiatric conditions without the extrapyramidal side effects typical of conventional treatments .

常见问题

Basic Research Questions

Q. What are the recommended synthesis routes for 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves reductive amination or cyclization of indole derivatives. For example, a two-step procedure analogous to avizafone dihydrochloride synthesis (Scheme I in ) can be adapted. Optimize pH (neutral to slightly acidic), temperature (reflux in acetic acid), and stoichiometric ratios of precursors (e.g., amine and carbonyl compounds) to improve yield. Purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures high purity (>95%, as in ) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- X-ray crystallography : Use SHELXL ( ) for crystal structure determination.

- NMR : Analyze , , and DEPT-135 spectra () to confirm stereochemistry and hydrogen bonding.

- HPLC : Assess purity (>95% as per ) with UV detection at 254 nm.

- Mass spectrometry : Confirm molecular weight (e.g., 184.67 g/mol for related indole derivatives in ) .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

- Methodological Answer : The dihydrochloride form enhances aqueous solubility due to ionic interactions ( ). Stability testing under varying temperatures (-20°C storage recommended in ) and pH (use buffered solutions) is critical. Compare degradation profiles via accelerated stability studies (40°C/75% RH for 6 months) using HPLC .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s bioactivity in protein synthesis inhibition?

- Methodological Answer :

- In vitro assays : Use puromycin dihydrochloride () as a positive control. Measure IC values in cell-free translation systems (e.g., rabbit reticulocyte lysate).

- Cellular models : Test cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays.

- Mechanistic studies : Employ X-ray crystallography (SHELXL, ) to identify binding sites on ribosomes .

Q. What strategies resolve contradictory data in pharmacological studies, such as variable IC values across assays?

- Methodological Answer :

- Control for enantiomeric purity : Use chiral HPLC () to verify the (R)- or (S)-form, as enantiomers may exhibit divergent bioactivity.

- Assay standardization : Normalize protocols (e.g., ATP concentration in kinase assays).

- Impurity profiling : Characterize byproducts (e.g., via LC-MS in ) to rule out interference .

Q. How can mechanistic studies elucidate interactions between this compound and enzymes like monoamine oxidases (MAOs)?

- Methodological Answer :

- Kinetic assays : Measure and using recombinant MAO-A/MAO-B.

- Docking simulations : Use AutoDock Vina with crystal structures (PDB entries).

- Isotopic labeling : Synthesize -labeled analogs (as in ) for NMR-based binding studies .

Q. What toxicological assessments are necessary given the lack of GHS classification for related indole derivatives?

- Methodological Answer :

- Acute toxicity : Perform OECD 423 tests in rodents (oral/administered doses).

- Genotoxicity : Use Ames tests ( ) with TA98 and TA100 strains.

- Environmental impact : Assess biodegradability via OECD 301F .

Q. Which synthetic strategies prioritize enantioselectivity for (R)- or (S)-enantiomers?

- Methodological Answer :

- Chiral auxiliaries : Employ Evans’ oxazolidinones in asymmetric synthesis.

- Enzymatic resolution : Use lipases (e.g., CAL-B) to separate enantiomers ().

- Chiral HPLC : Validate enantiomeric excess (e.g., 98% purity in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。